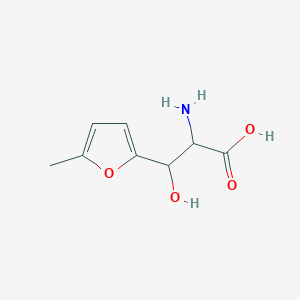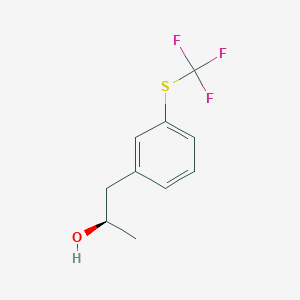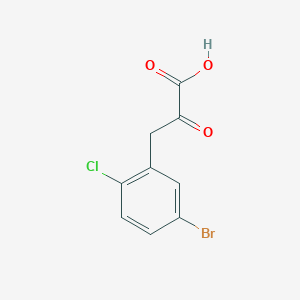
3-(5-Bromo-2-chlorophenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-2-chlorophenyl)-2-oxopropanoic acid is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a bromine and chlorine atom on a phenyl ring, which is attached to a 2-oxopropanoic acid moiety. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-chlorophenyl)-2-oxopropanoic acid typically involves the bromination and chlorination of a phenyl ring followed by the introduction of the 2-oxopropanoic acid group. One common method starts with 2-chlorobenzoic acid, which undergoes bromination to introduce the bromine atom at the 5-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound involves scalable and cost-effective methods. The process typically includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The bromination and chlorination steps are carefully controlled to minimize by-products and ensure the desired substitution pattern on the phenyl ring .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-chlorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can yield carboxylic acids and alcohols, respectively .
Scientific Research Applications
3-(5-Bromo-2-chlorophenyl)-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-chlorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring enhance its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzoic acid: Similar in structure but lacks the 2-oxopropanoic acid group.
3-Bromo-2-chlorophenylboronic acid: Contains a boronic acid group instead of the 2-oxopropanoic acid group
Uniqueness
3-(5-Bromo-2-chlorophenyl)-2-oxopropanoic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring and the 2-oxopropanoic acid group. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in various chemical syntheses .
Properties
Molecular Formula |
C9H6BrClO3 |
|---|---|
Molecular Weight |
277.50 g/mol |
IUPAC Name |
3-(5-bromo-2-chlorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrClO3/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
FTHIXLLLFUENAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(=O)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


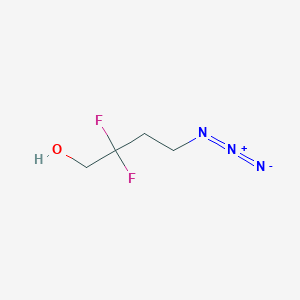
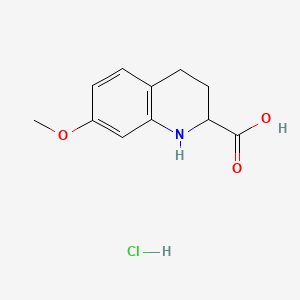
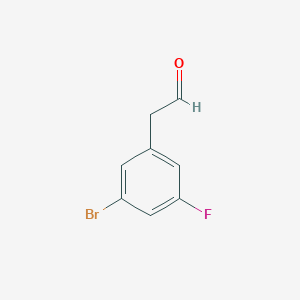
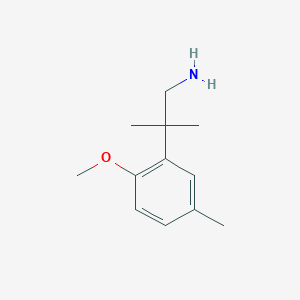
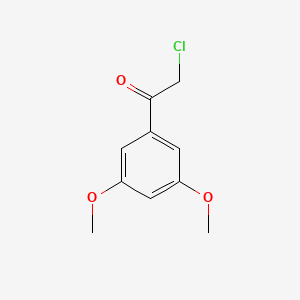
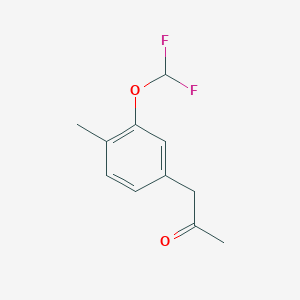
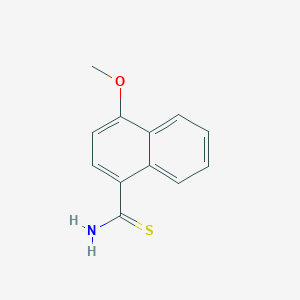
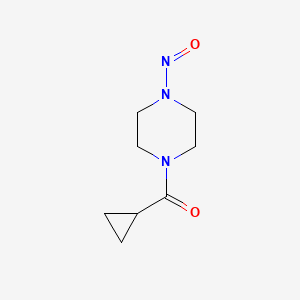
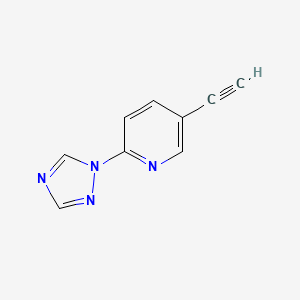
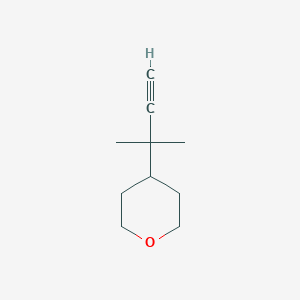
![2-{6-[3-(Dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B15320073.png)
![N-[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide](/img/structure/B15320079.png)
